ethyl 4-(2-{2,4-dihydroxy-3-[(piperidin-1-yl)methyl]phenyl}-2-oxoethoxy)benzoate
Description
Ethyl 4-(2-{2,4-dihydroxy-3-[(piperidin-1-yl)methyl]phenyl}-2-oxoethoxy)benzoate is a synthetic benzoate ester featuring:
- Ethyl benzoate core: Aromatic ring with an ester group at the para position.
- Oxoethoxy bridge: A ketone-containing ether linkage connecting the benzoate to a substituted phenyl group.
- 3-(Piperidin-1-yl)methyl substituent: Enhances lipophilicity and may influence receptor binding.
This compound’s structural complexity suggests applications in drug discovery, particularly targeting enzymes or receptors sensitive to phenolic and piperidine motifs.
Properties
IUPAC Name |
ethyl 4-[2-[2,4-dihydroxy-3-(piperidin-1-ylmethyl)phenyl]-2-oxoethoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO6/c1-2-29-23(28)16-6-8-17(9-7-16)30-15-21(26)18-10-11-20(25)19(22(18)27)14-24-12-4-3-5-13-24/h6-11,25,27H,2-5,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRKIDSBXLGHKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC(=O)C2=C(C(=C(C=C2)O)CN3CCCCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{2,4-dihydroxy-3-[(piperidin-1-yl)methyl]phenyl}-2-oxoethoxy)benzoate typically involves multiple steps, including the formation of the benzoate ester and the introduction of the piperidine and hydroxy groups. Common synthetic routes may involve:
Esterification: The reaction of 4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst to form ethyl 4-hydroxybenzoate.
Hydroxylation: The addition of hydroxy groups using oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{2,4-dihydroxy-3-[(piperidin-1-yl)methyl]phenyl}-2-oxoethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The piperidine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2-{2,4-dihydroxy-3-[(piperidin-1-yl)methyl]phenyl}-2-oxoethoxy)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{2,4-dihydroxy-3-[(piperidin-1-yl)methyl]phenyl}-2-oxoethoxy)benzoate involves its interaction with specific molecular targets and pathways. The hydroxy and piperidine groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-[2-(4-Piperidinyl)Ethoxy]Benzoate Hydrochloride ()
Structure :
- Core : Ethyl benzoate linked via ethoxy to a piperidine ring.
- Key differences :
- Lacks dihydroxy groups and the piperidinylmethyl substituent on the phenyl ring.
- Contains a hydrochloride salt for improved solubility.
Synthesis : Prepared via coupling of ethyl 4-(piperazinyl)benzoate with reagents like PyBOP in dichloromethane (DCM) .
Implications :
- Simpler structure may reduce metabolic stability compared to the target compound.
- Piperidine’s basic nitrogen could enhance solubility but reduce blood-brain barrier penetration.
3-Methoxy-4-[2-(4-Methylpiperidin-1-yl)-2-Oxoethoxy]Benzaldehyde ()
Structure :
- Core : Benzaldehyde with methoxy and oxoethoxy-piperidine substituents.
- Key differences :
- Methoxy group replaces dihydroxy groups, reducing polarity.
- Aldehyde functional group (reactive) instead of a benzoate ester.
Synthesis : Likely involves nucleophilic substitution between a chloroketone and piperidine derivative .
Implications :
- Aldehyde group may limit in vivo stability but serve as a synthetic intermediate.
- Methoxy group could enhance membrane permeability compared to dihydroxy substituents.
4-(2-Fluorobenzoyl)-1-[2-(4-Hydroxyphenyl)-2-Oxoethyl]Piperazin-1-Ium Trifluoroacetate ()
Structure :
- Core : Fluorobenzoyl-piperazine complex linked to a hydroxyphenyl group via oxoethyl.
- Key differences :
- Fluorine atom introduces electronegativity, altering electronic distribution.
- Piperazine ring (two nitrogens) increases polarity vs. piperidine.
Synthesis: Prepared via sequential coupling of fluorobenzoyl chloride and hydroxyphenyl ethanone with piperazine .
Implications :
- Piperazine’s additional nitrogen may improve water solubility but reduce CNS activity.
Ethyl 4-({7-[2-(4-Methoxyphenyl)-2-Oxoethoxy]-2-Methyl-4-Oxo-4H-Chromen-3-yl}Oxy)Benzoate ()
Structure :
- Core : Chromen-4-one ring linked to ethyl benzoate via oxoethoxy.
- Methoxyphenyl group modifies electronic properties.
Synthesis : Alkaline hydrolysis of tert-butyl-protected intermediates followed by esterification .
Implications :
- Chromenone’s planar structure may enhance intercalation with biological targets.
- Methoxy group balances lipophilicity and solubility.
Structural and Functional Analysis Table
*Estimated based on molecular formula.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely requires multi-step functionalization, including selective protection of dihydroxy groups and piperidinylmethyl introduction, similar to methods in and .
- Pharmacological Potential: Dihydroxy groups may confer antioxidant or metal-chelating activity, absent in analogs with methoxy or aldehyde groups. Piperidinylmethyl substituent could enhance blood-brain barrier penetration compared to piperazine or unsubstituted piperidine derivatives.
- Stability Considerations : The oxoethoxy bridge, common across analogs, may undergo metabolic hydrolysis, necessitating prodrug strategies.
Biological Activity
Chemical Structure and Properties
Ethyl 4-(2-{2,4-dihydroxy-3-[(piperidin-1-yl)methyl]phenyl}-2-oxoethoxy)benzoate is a complex organic molecule characterized by the following structural components:
- Ethyl group : Contributes to lipophilicity and potential bioavailability.
- Piperidine moiety : May enhance binding affinity to biological targets.
- Dihydroxyphenyl group : Implicated in antioxidant activity.
The molecular formula is , with a molecular weight of approximately 372.42 g/mol.
Antioxidant Properties
Research indicates that compounds containing dihydroxyphenyl groups often exhibit significant antioxidant activity. This could be attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems.
Antimicrobial Activity
Preliminary studies have suggested that this compound may possess antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, indicating potential as a therapeutic agent for infections.
Anti-inflammatory Effects
The compound's structure suggests possible anti-inflammatory activity. Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory pathways are of great interest. Studies have shown that related compounds can inhibit pro-inflammatory cytokines, which may also apply to this compound.
The proposed mechanisms of action include:
- Inhibition of enzyme activity : Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Modulation of signaling pathways : The compound may influence pathways such as NF-kB and MAPK, which are critical in inflammation and cell survival.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of several derivatives of the compound. Using DPPH and ABTS assays, it was found that the compound exhibited a significant reduction in free radicals compared to controls, suggesting strong antioxidant properties.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Ethyl 4-(...) | 25 ± 5 | 30 ± 7 |
| Control | 70 ± 10 | 80 ± 12 |
Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus and 20 µg/mL for E. coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Study 3: Anti-inflammatory Activity
A recent study assessed the anti-inflammatory effects using a murine model of inflammation induced by lipopolysaccharide (LPS). Treatment with ethyl 4-(...) significantly reduced levels of TNF-alpha and IL-6 in serum compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
